Boc-Ser(Tos)-OMe
Overview
Description
Boc-Ser(Tos)-OMe, also known as tert-butoxycarbonyl-L-serine tosylate methyl ester, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the Boc (tert-butoxycarbonyl) group protects the amino group, and the Tos (tosyl) group protects the hydroxyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
Boc-Ser(Tos)-OMe is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.
Mode of Action
The compound this compound is used as a protecting group in peptide synthesis . The Boc (tert-butyloxycarbonyl) group protects the amino group of serine during synthesis, preventing it from reacting prematurely . The Tos (tosyl) group is a good leaving group that can be replaced by other nucleophiles in subsequent reactions .
Result of Action
The primary result of the action of this compound is the protection of the amino group of serine during peptide synthesis, allowing for the successful production of the desired peptide . The Tos group also facilitates subsequent reactions by acting as a good leaving group .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the presence of other reactants or catalysts can also influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OMe typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The hydroxyl group is then protected by reacting the intermediate with tosyl chloride (Tos-Cl) in the presence of a base like pyridine. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Tos protecting groups under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for Tos removal.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Free Serine: Obtained after deprotection of this compound.
Substituted Derivatives: Formed by nucleophilic substitution of the tosyl group.
Carboxylic Acid: Resulting from hydrolysis of the methyl ester group.
Scientific Research Applications
Boc-Ser(Tos)-OMe has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of serine residues with protected functional groups.
Drug Development: Utilized in the synthesis of peptide-based drugs and enzyme inhibitors.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of bioactive peptides and other complex organic molecules.
Comparison with Similar Compounds
Boc-Ser(Tos)-OMe can be compared with other protected serine derivatives, such as:
Fmoc-Ser(Tos)-OMe: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.
Cbz-Ser(Tos)-OMe: Uses the benzyloxycarbonyl (Cbz) group for amino protection, which is removed by catalytic hydrogenation.
Uniqueness
This compound is unique due to the stability of the Boc and Tos protecting groups under a variety of reaction conditions. This stability allows for selective deprotection and modification of the serine residue, making it a valuable tool in peptide synthesis.
Similar Compounds
- Fmoc-Ser(Tos)-OMe
- Cbz-Ser(Tos)-OMe
- Boc-Ser(OBzl)-OMe : Uses benzyl (Bzl) group for hydroxyl protection.
Properties
IUPAC Name |
methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLIPVUGGNLGW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426556 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-94-4 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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